2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride
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Overview
Description
2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride typically involves the following steps:
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Formation of the Thiadiazole Ring: : The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative, such as 3-fluorobenzoic acid, under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to facilitate cyclization.
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Substitution Reaction: : The resulting 5-(3-fluorophenyl)-1,3,4-thiadiazole is then subjected to a substitution reaction with ethylene diamine. This step introduces the ethan-1-amine moiety into the molecule. The reaction is typically performed in a polar solvent such as ethanol or methanol, under reflux conditions.
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Formation of Hydrochloride Salt: : Finally, the free base of 2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and yield. Additionally, industrial processes often involve rigorous purification steps, such as recrystallization and chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines under appropriate conditions.
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Reduction: : Reduction reactions can be employed to modify the thiadiazole ring or the fluorophenyl group, potentially leading to the formation of various reduced derivatives.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines or oxides, while substitution could result in various substituted derivatives of the original compound.
Scientific Research Applications
2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
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Biological Studies: : The compound is used in studies to understand its mechanism of action at the molecular level, including its interactions with enzymes and receptors.
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Chemical Biology: : Researchers use this compound to probe biological pathways and to develop new biochemical assays.
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Industrial Applications: : It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the fluorophenyl group are crucial for its binding affinity and specificity. The compound can inhibit or modulate the activity of its targets, leading to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)ethan-1-amine
- 2-(3,4,5-trifluorophenyl)ethan-1-amine hydrochloride
- 1-(2-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine
Uniqueness
Compared to similar compounds, 2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride stands out due to the presence of the thiadiazole ring, which imparts unique biological properties. The combination of the fluorophenyl group and the thiadiazole ring enhances its potential as a therapeutic agent, offering a distinct mechanism of action and a different spectrum of activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
1228879-47-7 |
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Molecular Formula |
C10H11ClFN3S |
Molecular Weight |
259.7 |
Purity |
95 |
Origin of Product |
United States |
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